molecular formula C21H22O4 B4925507 6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate

6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate

Cat. No. B4925507
M. Wt: 338.4 g/mol
InChI Key: IWEBQDXWXCHTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate, also known as Androsta-3,5-diene-7,17-dione or Arimistane, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of DHEA, a hormone that is naturally produced by the adrenal glands. Arimistane is a selective androgen receptor modulator (SARM) that has been shown to have potential benefits in the field of sports performance, cancer research, and anti-aging studies.

Mechanism of Action

Arimistane works by selectively binding to androgen receptors in the body, which can lead to increased testosterone levels. This increase in testosterone can lead to improved muscle mass, strength, and endurance. Arimistane also has anti-estrogenic properties, which can help to reduce the risk of estrogen-related side effects such as gynecomastia.
Biochemical and Physiological Effects
Arimistane has been shown to have a number of biochemical and physiological effects. In sports performance, Arimistane has been shown to increase testosterone levels, which can lead to improved muscle mass, strength, and endurance. Arimistane has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In anti-aging studies, Arimistane has been shown to increase the levels of DHEA, which can lead to improved cognitive function, bone health, and immune function.

Advantages and Limitations for Lab Experiments

Arimistane has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have potential applications in a number of different fields, including sports performance, cancer research, and anti-aging studies. Another advantage is that it is a synthetic compound, which means that it can be easily synthesized in a lab. However, one limitation is that it has not been extensively studied in humans, which means that its safety and efficacy are not fully understood.

Future Directions

There are a number of future directions for research on Arimistane. One direction is to further explore its potential applications in sports performance, cancer research, and anti-aging studies. Another direction is to conduct more extensive studies in humans to better understand its safety and efficacy. Additionally, there is potential for the development of new drugs based on the structure of Arimistane.

Synthesis Methods

Arimistane can be synthesized through a multi-step process involving the oxidation of DHEA to form 7-keto DHEA, followed by a cyclization reaction to form the benzo[c]chromene ring. The final step involves the esterification of 2-ethylhexanoic acid with the benzo[c]chromene ring to form Arimistane.

Scientific Research Applications

Arimistane has been studied for its potential applications in sports performance, cancer research, and anti-aging studies. In sports performance, Arimistane has been shown to increase testosterone levels, which can lead to improved muscle mass, strength, and endurance. In cancer research, Arimistane has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In anti-aging studies, Arimistane has been shown to increase the levels of DHEA, which can lead to improved cognitive function, bone health, and immune function.

properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-ethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-3-5-8-14(4-2)20(22)24-15-11-12-17-16-9-6-7-10-18(16)21(23)25-19(17)13-15/h6-7,9-14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEBQDXWXCHTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate

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